molecular formula C16H17N3O2 B11436626 2-methoxy-6-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol

2-methoxy-6-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol

Cat. No.: B11436626
M. Wt: 283.32 g/mol
InChI Key: VBLHIZDTCQTLLS-UHFFFAOYSA-N
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Description

2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL is a complex organic compound that features a methoxy group, a benzimidazole moiety, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL typically involves multiple steps. One common route starts with the preparation of the benzimidazole moiety, which is then coupled with a methoxyphenol derivative. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors.

    Phenol Derivatives: Compounds like resorcinol and catechol, which have antimicrobial properties.

Uniqueness

2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL is unique due to its combined structural features of a methoxy group, a benzimidazole moiety, and a phenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-methoxy-6-[[(1-methylbenzimidazol-5-yl)amino]methyl]phenol

InChI

InChI=1S/C16H17N3O2/c1-19-10-18-13-8-12(6-7-14(13)19)17-9-11-4-3-5-15(21-2)16(11)20/h3-8,10,17,20H,9H2,1-2H3

InChI Key

VBLHIZDTCQTLLS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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